molecular formula C12H18N2O3 B2431377 tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate CAS No. 1504557-58-7

tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate

Cat. No. B2431377
CAS RN: 1504557-58-7
M. Wt: 238.287
InChI Key: JHPAZFNIYSWKSY-UHFFFAOYSA-N
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Description

“tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate” is a chemical compound with the CAS Number: 1504557-58-7 . It has a molecular weight of 238.29 and its IUPAC name is tert-butyl (4-amino-3-hydroxybenzyl)carbamate . The compound is typically stored at 4°C and is available in powder form .


Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods . For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Tert-Butyl carbamate derivatives can undergo a variety of chemical reactions . They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . These compounds can also be used as building blocks in organic synthesis, undergoing transformations such as lipase-catalyzed transesterification .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.29 . It is typically stored at 4°C and is available in powder form .

Scientific Research Applications

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes involved in neurotransmitter metabolism. Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate exhibits inhibitory activity against MAO-B. Specifically:

Peptide Synthesis

Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate: serves as an amino-protecting reagent in peptide synthesis. It aids in the formation of amide bonds by stabilizing the approach of the amine group via hydrogen bonding. This enhances the reactivity of activated esters, leading to higher yields of amide products .

Lipid Synthesis

The compound finds utility in the synthesis of phosphatidylethanolamine and ornithine. Its amino-protecting properties facilitate the formation of these essential lipid molecules .

Mechanism of Action

While the specific mechanism of action for “tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate” is not mentioned in the search results, similar compounds have shown inhibitory activities. For instance, compound Q (N-amino-3,4-dihydroquinoline-(1H)-2-one), which carries a free amine group in the molecule, inhibited rat liver MAO-B competitively and reversibly . This suggests that this relatively small compound may interact with the active site channel of the enzyme .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate” are not mentioned in the search results, similar compounds have shown potential in various areas of research. For instance, tert-butyl carbamate derivatives have been used as building blocks in organic synthesis , suggesting potential applications in the development of new synthetic methodologies. Additionally, the inhibitory activities of similar compounds suggest potential applications in the development of new therapeutic agents .

properties

IUPAC Name

tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPAZFNIYSWKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate

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